ZINC acetate

Wilson Disease Copper Metabolism Pharmacotherapy

Zinc acetate is the only FDA-approved zinc salt for Wilson disease maintenance therapy, achieving 81% target urinary copper excretion versus 73% for zinc gluconate and 57% for alternative salts. In OTC cold remedies, it delivers a 42% reduction in common cold duration—nearly double the 20% achieved by non-acetate zinc salts at equivalent doses. For semiconductor fabrication, zinc acetate uniquely enables low-temperature preferential orientation control of ZnO thin films in ALD processes, a capability not demonstrated with zinc nitrate or chloride precursors. In dental materials, incorporation at 2% w/w significantly enhances remineralization of caries-like lesions (P<0.001) without compromising setting time or bond strength. USP-grade material (98.0–102.0% as dihydrate) manufactured under cGMP per 21 CFR 211 ensures compendial compliance for drug product development. Unlike zinc sulfate—associated with greater GI irritation and higher therapy discontinuation rates—or deliquescent, corrosive zinc chloride, zinc acetate offers the optimal balance of moderate solubility, clinical tolerability, and functional versatility across pharmaceutical, catalytic, and thin-film applications.

Molecular Formula C2H4O2Zn+2
Molecular Weight 125.4 g/mol
CAS No. 557-34-6
Cat. No. B057238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC acetate
CAS557-34-6
SynonymsAnhydrous Zinc Acetate
Galzin
Zinc Acetate
Zinc Acetate Anhydrous
Zinc Acetate Dihydrate
Zinc Acetate, Anhydrous
Molecular FormulaC2H4O2Zn+2
Molecular Weight125.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Zn+2]
InChIInChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyDJWUNCQRNNEAKC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, alcohol, dilute mineral acids and alkalies.

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Acetate (CAS 557-34-6): A Differentiated Zinc Salt for Pharmaceutical, Dental, Catalytic, and Thin-Film Applications


Zinc acetate [Zn(CH₃CO₂)₂, CAS 557-34-6] is a water-soluble zinc salt of acetic acid that exists in both anhydrous and dihydrate forms [1]. It is commercially available in USP-grade (98.0–102.0% purity as dihydrate) for pharmaceutical and analytical applications [2]. Unlike more commonly encountered zinc salts such as zinc sulfate (ZnSO₄) and zinc chloride (ZnCl₂), zinc acetate offers a unique combination of moderate solubility without deliquescence, thermal decomposition properties suitable for thin-film deposition, and distinct clinical efficacy profiles [3][4]. The compound serves as an FDA-approved active pharmaceutical ingredient for Wilson disease maintenance therapy, a Lewis acid catalyst in organic synthesis, and a precursor for atomic layer deposition (ALD) of ZnO thin films [1].

Why Zinc Acetate Cannot Be Interchanged with Zinc Sulfate, Chloride, or Gluconate in Critical Applications


Zinc salts are not functionally equivalent. Zinc sulfate exhibits higher aqueous solubility but is associated with greater gastrointestinal (GI) irritation and lower clinical tolerability, leading to frequent therapy discontinuation [1]. Zinc chloride, while deliquescent and useful in certain catalytic contexts, is corrosive and unsuitable for pharmaceutical or dental formulations [2]. Zinc gluconate and zinc citrate, though well-absorbed as dietary supplements, lack FDA approval for Wilson disease and demonstrate lower rates of achieving target therapeutic urinary copper excretion compared to zinc acetate [1][3]. In catalytic methanol aromatization, the type of zinc salt (acetate vs. sulfate vs. chloride) significantly influences surface acidity distribution and aromatic yield [4]. In ALD, zinc acetate uniquely enables low-temperature orientation control of ZnO films, a capability not shared by zinc nitrate or zinc chloride precursors [5]. Procurement based solely on zinc content or cost per kilogram ignores these performance-defining differences and risks product failure or regulatory non-compliance.

Quantitative Differentiation Evidence for Zinc Acetate (CAS 557-34-6): Comparator-Based Performance Data


Zinc Acetate Achieves Higher Target Urinary Copper Excretion Rates in Wilson Disease Compared to Zinc Gluconate and Alternative Zinc Salts

In a retrospective cohort study of 59 Wilson disease patients, zinc acetate demonstrated superior therapeutic control compared to zinc gluconate and other alternative zinc preparations [1]. The target urinary copper excretion range (25–100 µg/24 hours) was achieved in 81% of patients receiving zinc acetate, compared to 73% receiving zinc gluconate and 57% receiving alternative zinc salts [1]. Gastrointestinal side effects were the predominant reason for changing zinc salts (38%), yet 67% of patients on zinc acetate reported no side effects, supporting its favorable tolerability profile relative to other zinc formulations [1].

Wilson Disease Copper Metabolism Pharmacotherapy

Zinc Acetate Lozenges (≥75 mg/day) Produce 42% Reduction in Cold Duration Versus 20% for Non-Acetate Zinc Salts

A meta-analysis of 13 placebo-controlled trials evaluating zinc lozenges for the common cold revealed a dose- and salt-dependent efficacy gradient [1]. Trials using zinc acetate at daily doses exceeding 75 mg demonstrated an average 42% reduction in cold duration [1]. In contrast, trials using zinc salts other than acetate (including zinc gluconate and zinc sulfate) at daily doses exceeding 75 mg showed only a 20% average reduction [1]. Trials using less than 75 mg/day of any zinc salt uniformly showed no therapeutic effect [1]. This indicates that zinc acetate, at adequate doses, is approximately twice as effective at shortening cold duration as non-acetate zinc formulations.

Common Cold Meta-Analysis Zinc Supplementation

Zinc Acetate Incorporation at 2% w/w Enhances Glass Ionomer Cement Remineralization Without Compromising Physical Properties

An in vitro study evaluated the effect of zinc acetate incorporation into conventional glass ionomer cement (GIC) on remineralization, fluoride release, setting time, and shear bond strength [1]. GIC modified with 2% w/w zinc acetate (Group III) demonstrated the highest amount of remineralization among all groups tested, with statistically highly significant (P < 0.001) differences versus unmodified GIC [1]. Critically, this remineralization enhancement was achieved without adversely affecting setting time or shear bond strength [1]. This establishes zinc acetate as a functional additive that improves therapeutic performance while preserving essential handling and mechanical characteristics of the dental cement.

Dental Materials Glass Ionomer Cement Remineralization

Zinc Acetate Enables Low-Temperature Orientation Control of ZnO Thin Films in Atomic Layer Deposition

In atomic layer deposition (ALD) of ZnO thin films, the choice of zinc precursor directly impacts film microstructure and orientation control [1]. Using zinc acetate as the zinc precursor, researchers demonstrated the ability to control preferential growth orientation of ZnO films at low deposition temperatures by correlating growth temperature with purging time between precursor pulses [1]. This orientation control capability is a distinctive feature of the zinc acetate precursor system and is not equivalently achieved with zinc nitrate or zinc chloride precursors, which typically require higher processing temperatures and yield different microstructural outcomes [2][3].

Atomic Layer Deposition ZnO Thin Films Semiconductor Materials

USP Monograph Compliance: Zinc Acetate Meets Stringent Purity Specifications (98.0–102.0%) with Defined Impurity Limits for Pharmaceutical Use

The United States Pharmacopeia (USP) monograph for Zinc Acetate specifies an assay range of not less than 98.0% and not more than 102.0% of C₄H₆O₄Zn·2H₂O (zinc acetate dihydrate) [1]. This compendial standard defines a purity envelope that is enforceable through cGMP manufacturing practices and regulatory inspection . While technical-grade zinc acetate may have comparable zinc content by elemental analysis, it does not carry the same impurity profile guarantees (e.g., limits on insoluble matter, chlorides, sulfates) required for pharmaceutical formulation [2]. USP-grade material is manufactured, packaged, and stored under current Good Manufacturing Practices (cGMP) per 21 CFR part 211 in FDA-registered and inspected facilities .

Pharmaceutical Quality USP Monograph cGMP Manufacturing

Zinc Acetate Exhibits Favorable Solubility Profile: Readily Water-Soluble Without Deliquescence, Unlike Highly Hygroscopic Zinc Chloride

Zinc acetate is readily soluble in water and ethanol, providing formulation flexibility without the handling challenges posed by deliquescent zinc salts [1][2]. In contrast, zinc chloride (ZnCl₂) is highly soluble but also deliquescent—it absorbs atmospheric moisture to the point of dissolving in its own absorbed water [3]. This deliquescence complicates precise weighing, storage stability, and formulation consistency, particularly in solid dosage forms and moisture-sensitive catalytic applications [3]. Zinc acetate thus offers a practical advantage in manufacturing and quality control settings where accurate mass and consistent composition are critical.

Solubility Material Handling Formulation Science

Evidence-Backed Application Scenarios for Zinc Acetate (CAS 557-34-6) Across Pharmaceuticals, Dentistry, Catalysis, and Materials Science


Wilson Disease Maintenance Therapy Formulation

Zinc acetate is the FDA-approved zinc salt for Wilson disease maintenance therapy, supported by clinical evidence showing 81% of patients achieve target urinary copper excretion (25–100 µg/24 h), compared to 73% for zinc gluconate and 57% for alternative zinc salts [1]. Gastrointestinal tolerability is favorable, with 67% of patients reporting no side effects [1]. Pharmaceutical developers seeking to manufacture Wilson disease treatments should prioritize USP-grade zinc acetate (98.0–102.0% purity as dihydrate) to ensure regulatory compliance and batch consistency [2].

High-Efficacy Common Cold Lozenge Formulation

Meta-analysis data demonstrate that zinc acetate lozenges at daily doses exceeding 75 mg reduce common cold duration by an average of 42%, compared to only 20% for non-acetate zinc salts at equivalent doses [1]. This nearly twofold efficacy advantage supports formulation of differentiated OTC cold remedies. Developers should note that doses below 75 mg/day of any zinc salt, including acetate, show no therapeutic effect [1], underscoring the importance of dose optimization in product design.

Remineralization-Enhanced Dental Glass Ionomer Cements

Incorporation of 2% w/w zinc acetate into conventional glass ionomer cement (GIC) significantly enhances remineralization of artificial caries-like lesions (P < 0.001) without adversely affecting setting time or shear bond strength [1]. This enables dental material manufacturers to develop next-generation GICs with improved caries-preventive efficacy while maintaining the handling and mechanical properties required for clinical use. The dose-dependent effect (2% > 1% > control) provides a clear formulation guideline [1].

Low-Temperature Atomic Layer Deposition of Orientation-Controlled ZnO Thin Films

Zinc acetate serves as a unique ALD precursor enabling preferential growth orientation control of ZnO thin films at low deposition temperatures, achieved by correlating growth temperature with purging time between precursor pulses [1]. This capability is not equivalently demonstrated with zinc nitrate or zinc chloride precursors [2][3]. Semiconductor and optoelectronic device fabricators requiring precise microstructural control of ZnO layers should specify zinc acetate as the zinc source for ALD processes.

USP-Grade Pharmaceutical Manufacturing and Quality Control

For pharmaceutical product development requiring compendial compliance, USP-grade zinc acetate (assay 98.0–102.0% C₄H₆O₄Zn·2H₂O) manufactured under cGMP per 21 CFR 211 provides documented purity and impurity control [1][2]. This grade is appropriate for anti-itch ointments, zinc deficiency treatments, and other FDA-regulated drug products where technical-grade material would pose unacceptable regulatory risk [2].

Technical Documentation Hub

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34 linked technical documents
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